molecular formula C9H16O2 B13067514 3,5,5-Trimethylhexane-2,4-dione

3,5,5-Trimethylhexane-2,4-dione

Cat. No.: B13067514
M. Wt: 156.22 g/mol
InChI Key: UXRUIIASLOKITP-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexane-2,4-dione is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. It is classified as a β-diketone, characterized by two carbonyl groups (keto groups) separated by a single methylene group. This specific compound is also known by the alternative name pivaloylacetone. Its structure, featuring branched alkyl groups including a tert-butyl moiety, imparts distinct steric and electronic properties that influence its reactivity and the stability of its derivatives. In research, this diketone is highly valued as a versatile building block in organic synthesis. The methylene group between the carbonyls is acidic, allowing the compound to readily form stable enolates and undergo a variety of nucleophilic substitution reactions. It serves as a key intermediate for the construction of more complex organic molecules, including heterocycles and functionalized materials. A primary application of 3,5,5-Trimethylhexane-2,4-dione is in the field of coordination chemistry. Due to its β-diketone structure, it is an excellent chelating agent, capable of forming stable complexes with a wide range of metal ions. These metal complexes are of significant interest for their potential use as catalysts in organic reactions, as precursors in materials science, and in the development of metal-organic frameworks (MOFs). The unique substitution pattern of this particular diketone can confer enhanced volatility or solubility to its metal complexes, making it advantageous for specific synthetic and material applications. This product is intended for research and development purposes only. It is strictly not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in a laboratory setting, adhering to all appropriate safety protocols.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,5,5-trimethylhexane-2,4-dione

InChI

InChI=1S/C9H16O2/c1-6(7(2)10)8(11)9(3,4)5/h6H,1-5H3

InChI Key

UXRUIIASLOKITP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylhexane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of 2,2,5-trimethylhexane-3,4-dione with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of 3,5,5-Trimethylhexane-2,4-dione often involves large-scale chemical processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced equipment and technology allows for the continuous production of this compound, meeting the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

The reactions involving 3,5,5-Trimethylhexane-2,4-dione typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties and applications .

Scientific Research Applications

3,5,5-Trimethylhexane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylhexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Dimethadione (5,5-Dimethyloxazolidine-2,4-dione)

  • Structure : Lacks the 3-methyl group present in trimethadione.
  • Role : Dimethadione is the active metabolite of trimethadione, formed via N-demethylation. It has a longer half-life and contributes significantly to the parent drug’s anticonvulsant effects .
  • Efficacy: While less potent than trimethadione, it exhibits fewer acute side effects but retains chronic toxicity risks, including renal carcinogenicity in rodent models .

Phenobarbital

  • Structure : A barbiturate with a urea-derived core.
  • Mechanism : Enhances GABAergic inhibition via allosteric modulation of GABAₐ receptors.
  • Comparison: Phenobarbital is broader-spectrum (effective in tonic-clonic seizures) but less effective for petit mal. It also has higher sedative and dependency risks .

Phenytoin (Dilantin)

  • Structure : A hydantoin derivative.
  • Mechanism : Blocks voltage-gated sodium channels.
  • Comparison: Effective in focal and tonic-clonic seizures but ineffective in petit mal.

Pharmacological and Toxicological Data

Compound Molecular Formula CAS Therapeutic Use Efficacy in Petit Mal Key Side Effects
Trimethadione C₆H₉NO₃ 127-48-0 Petit mal epilepsy High (70–80% reduction) Hemeralopia, nephrotoxicity
Dimethadione C₅H₇NO₃ 695-27-6 Active metabolite Moderate Chronic renal toxicity
Phenobarbital C₁₂H₁₂N₂O₃ 50-06-6 Broad-spectrum seizures Low Sedation, dependency
Phenytoin (Dilantin) C₁₅H₁₂N₂O₂ 57-41-0 Focal/tonic-clonic seizures None Gingival hyperplasia, teratogenicity

Data compiled from

Research Findings

  • Efficacy: A 1944 study by Everett and Richards compared trimethadione, phenobarbital, and phenytoin in animal models, showing trimethadione’s unique efficacy in petit mal due to its selective suppression of thalamocortical spike-wave activity .
  • Toxicity: Diwan et al.
  • Clinical Use : Trimethadione’s niche role persists in refractory cases, but it has largely been replaced by ethosuximide and valproate due to safety concerns .

Biological Activity

3,5,5-Trimethylhexane-2,4-dione, also known as 3,3,5-trimethylhexane-2,4-dione, is a diketone compound with the molecular formula C9H16O2C_9H_{16}O_2. This compound has drawn interest in various fields due to its potential biological activities. This article delves into the biological activity of 3,5,5-trimethylhexane-2,4-dione, summarizing research findings, case studies, and relevant data.

Basic Information:

  • Molecular Weight: 156.225 g/mol
  • Boiling Point: Approximately 205.7 °C
  • Density: 0.909 g/cm³
  • LogP: 1.82670

These properties suggest that 3,5,5-trimethylhexane-2,4-dione is a relatively hydrophobic compound, which may influence its biological interactions.

Anti-inflammatory Effects

Diketones are often investigated for their anti-inflammatory properties. Compounds similar to 3,5,5-trimethylhexane-2,4-dione have been reported to inhibit inflammatory pathways in various models. Although direct evidence for this specific compound is sparse, the presence of a diketone structure typically correlates with anti-inflammatory activity.

Antitumor Properties

The antitumor potential of diketones has been explored in several studies. Certain derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Study on Diketone Derivatives

In a study examining various diketone derivatives' biological activities, researchers found that modifications to the carbon chain length and substituents significantly affected their antimicrobial and anticancer activities. While the specific effects of 3,5,5-trimethylhexane-2,4-dione were not isolated, the findings suggest that similar compounds could be developed with enhanced efficacy against specific biological targets .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of compounds like 3,5,5-trimethylhexane-2,4-dione. Preliminary studies indicate that diketones can exhibit varying degrees of toxicity depending on their structure and dosage. For instance, some diketones have shown low toxicity in mammalian models but may still pose risks at higher concentrations or with prolonged exposure .

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